Nuclease Potency: 200-Fold Higher Activity of BPQ Compared to anti-BPDE
In a direct head-to-head comparison of DNA strand scission activity, benzo[a]pyrene-7,8-dione (BPQ) was found to be 200-fold more potent as a chemical nuclease than the well-studied ultimate carcinogen, (±)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) [1]. This quantitative difference highlights the unique genotoxic potential of BPQ mediated through redox cycling, rather than direct DNA intercalation [1].
| Evidence Dimension | Nuclease Potency (Relative) |
|---|---|
| Target Compound Data | 200-fold more potent |
| Comparator Or Baseline | (±)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) |
| Quantified Difference | 200-fold higher potency |
| Conditions | In vitro DNA strand scission assay using φX174 or poly(dG)·poly(dC) DNA, in the presence of NADPH (1 mM) and CuCl₂ (10 μM) |
Why This Matters
This extreme potency differential dictates that BPQ, not anti-BPDE, is the appropriate reagent for studies focused on oxidative DNA damage and redox-cycling genotoxicity.
- [1] Flowers, L.; Ohnishi, S. T.; Penning, T. M. DNA strand scission by polycyclic aromatic hydrocarbon o-quinones: role of reactive oxygen species, Cu(II)/Cu(I) redox cycling, and o-semiquinone anion radicals. Biochemistry 1997, 36 (28), 8640-8648. View Source
